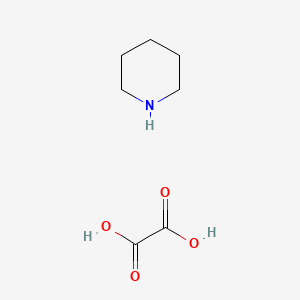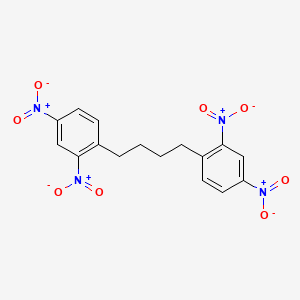
2-Bromo-3-propoxynaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-propoxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. This compound is characterized by the presence of a bromine atom, a propoxy group, and a naphthalene-1,4-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-propoxynaphthalene-1,4-dione typically involves the bromination of 3-propoxynaphthalene-1,4-dione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as chloroform or carbon tetrachloride under reflux conditions. The reaction mechanism involves the formation of a bromonium ion intermediate, which subsequently reacts with the naphthoquinone to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient brominating agents to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired compound.
化学反応の分析
Types of Reactions
2-Bromo-3-propoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The naphthoquinone core can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted naphthoquinones.
Reduction: Formation of hydroquinone derivatives.
Oxidation: Formation of higher oxidation state naphthoquinones.
科学的研究の応用
2-Bromo-3-propoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-3-propoxynaphthalene-1,4-dione involves its interaction with biological molecules. The bromine atom and the naphthoquinone core play crucial roles in its reactivity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, it can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-1,4-naphthoquinone
- 2-Bromo-3-hydroxynaphthalene-1,4-dione
- 2-Bromo-3-methoxynaphthalene-1,4-dione
Uniqueness
2-Bromo-3-propoxynaphthalene-1,4-dione is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The propoxy group can also affect the compound’s ability to interact with biological targets, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
91270-13-2 |
|---|---|
分子式 |
C13H11BrO3 |
分子量 |
295.13 g/mol |
IUPAC名 |
2-bromo-3-propoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11BrO3/c1-2-7-17-13-10(14)11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3 |
InChIキー |
JWFOQJMZJMNMTP-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



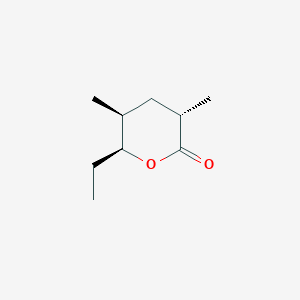
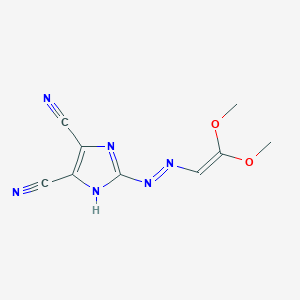
stannane](/img/structure/B14351820.png)
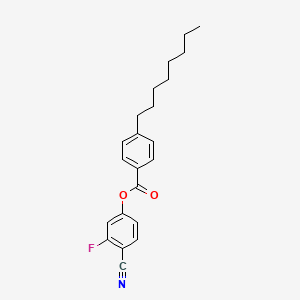
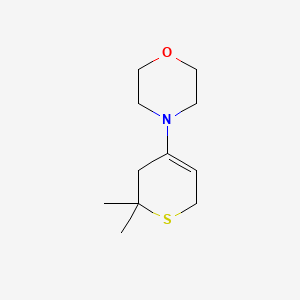
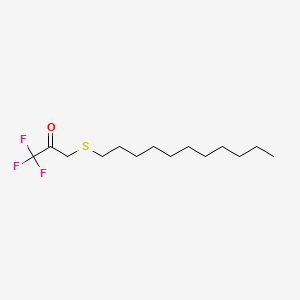
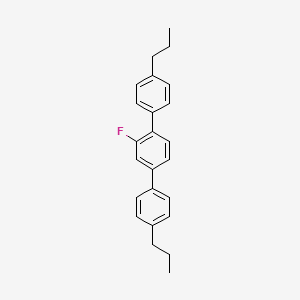
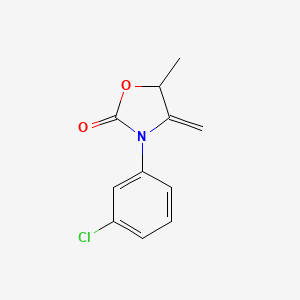
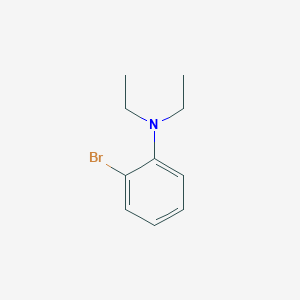

![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)
